molecular formula C9H14ClN3OS B2422306 N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride CAS No. 1839409-50-5

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide hydrochloride

Cat. No.: B2422306
CAS No.: 1839409-50-5
M. Wt: 247.74
InChI Key: PUAIYAJUDSEEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrochloride” is a chemical compound with the molecular formula C9H13N3OS . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H . This indicates that the molecule contains a piperidine ring attached to a thiazole ring via a carboxamide group .


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 165.42°C, a predicted boiling point of 399.00°C, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n20D 1.61 . Its molecular weight is 211.28 .

Scientific Research Applications

  • Synthesis and Process Development
    A scalable and facile synthetic process for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been developed. This process, which involves acylation, deprotection, and salt formation, can be applied to similar compounds for potential therapeutic use, particularly in treating central nervous system disorders (Wei et al., 2016).

  • Potential Antipsychotic Applications
    Heterocyclic carboxamides, including variants of the mentioned compound, have been synthesized and evaluated for their potential as antipsychotic agents. Their binding to various receptors and in vivo activities suggest potential therapeutic applications in psychopharmacology (Norman et al., 1996).

  • Alternative Synthesis Routes
    Studies on alternative synthetic routes for compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide provide insights into more efficient production methods for related chemical structures (Shahinshavali et al., 2021).

  • Cannabinoid Receptor Antagonists
    Pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied as cannabinoid receptor antagonists. These compounds may have therapeutic potential in moderating the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

  • Biological Activities and Crystal Structures
    Research on compounds like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide has provided insights into their biological activities and crystal structures, indicating potential applications in medicinal chemistry and pharmacology (Li et al., 2015).

  • Molecular Interaction Studies
    Molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide valuable information for drug design and development, particularly in the field of cannabinoid pharmacology (Shim et al., 2002).

  • Antimicrobial Activities
    Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Ovonramwen et al., 2019).

Mechanism of Action

The mechanism of action of “N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide;hydrochloride” is not specified in the retrieved data. Thiazole derivatives are found in many biologically active compounds and can exhibit diverse biological activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS.ClH/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9;/h4-5,7,10H,1-3,6H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDKAHUYYXMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.